Lithium isobutyrate
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
lithium;2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O2.Li/c1-3(2)4(5)6;/h3H,1-2H3,(H,5,6);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIDVGIFOWJJSIJ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC(C)C(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7LiO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10635408 | |
| Record name | Lithium 2-methylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10635408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
94.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25179-23-1 | |
| Record name | Lithium 2-methylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10635408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
The Significance of Organic Lithium Salts in Research
Organic lithium salts, a class of organometallic compounds, are pivotal in numerous research and industrial applications. wikipedia.org These salts, characterized by a lithium cation and an organic anion, offer a unique combination of properties that make them valuable reagents and building blocks in organic synthesis. wikipedia.org The highly polarized carbon-lithium bond in many organolithium compounds imparts strong nucleophilic and basic characteristics, enabling a wide range of chemical transformations. wikipedia.org
In synthetic organic chemistry, organolithium reagents are frequently employed for deprotonation, nucleophilic addition to carbonyl compounds, and the formation of carbon-carbon bonds. wikipedia.org For instance, lithium salts have been shown to enhance the enantioselectivity of certain asymmetric reactions, a critical aspect of modern pharmaceutical development. numberanalytics.com Beyond traditional synthesis, organic lithium salts are integral to polymer chemistry, where they act as initiators for anionic polymerization to produce various elastomers. wikipedia.org More recently, their electrochemical properties have been a focus of investigation, particularly in the development of advanced battery technologies. The design flexibility of organic lithium salts, allowing for modifications of functional groups and molecular structure, provides extensive possibilities for creating materials with tailored properties.
A Historical Look at Isobutyric Acid Derivatives
Isobutyric acid, also known as 2-methylpropanoic acid, is a carboxylic acid with a branched-chain structure. wikipedia.org Its derivatives, known as isobutyrates, have a long history in the chemical sciences. wikipedia.orgatamanchemicals.com Isobutyric acid itself is found naturally in various plants like carobs and vanilla. wikipedia.orgatamanchemicals.com
Historically, isobutyric acid and its esters have been significant in the flavor and fragrance industry. atamanchemicals.comatamanchemicals.com Many isobutyrate esters possess pleasant, fruity aromas, leading to their use as flavoring agents. atamanchemicals.com For example, methyl isobutyrate has an apricot flavor, while isoamyl isobutyrate has a banana-like scent.
Beyond fragrances, isobutyric acid derivatives have served as intermediates in the synthesis of other chemicals. atamanchemicals.comatamanchemicals.com For example, isobutyric acid can be converted into its acid chloride, a common precursor for producing other derivatives like amides and anhydrides. wikipedia.orgatamanchemicals.com In the mid-20th century, research into new derivatives of isobutyric acid was actively pursued, exploring their chemical and potential pharmaceutical properties. lclark.edu The oxidation of isobutyric acid to produce acetone (B3395972) and its conversion to α-hydroxyisobutyric acid are other known chemical transformations. wikipedia.orgatamanchemicals.com
The Current Research Landscape of Lithium Isobutyrate and Its Derivatives
Synthetic Methodologies for this compound
The preparation of this compound can be achieved through several synthetic routes, primarily categorized into direct synthesis approaches and solvent-based crystallization techniques. The choice of method often depends on the desired purity, yield, and scale of production.
Direct Synthesis Approaches
The most common and straightforward method for synthesizing this compound is through the direct reaction of isobutyric acid with a lithium-containing base. This acid-base neutralization reaction is typically carried out in a suitable solvent.
A prevalent approach involves the reaction of isobutyric acid with lithium hydroxide (B78521). nih.gov This reaction is often performed in an aqueous or alcoholic medium. For instance, the synthesis can be carried out by reacting carbohydrazide (B1668358) and isobutyric acid, followed by the addition of lithium hydroxide. wikipedia.org
Another direct method involves the use of other lithium sources, such as lithium carbonate, which can be reacted with isobutyric acid. The reaction with lithium carbonate offers the advantage of producing carbon dioxide and water as byproducts, which can be easily removed.
The general reaction for the synthesis using lithium hydroxide is as follows: CH(CH₃)₂COOH + LiOH → CH(CH₃)₂COOLi + H₂O
The yield and purity of the final product are influenced by factors such as reaction temperature, stoichiometry of reactants, and the choice of solvent.
Solvent-Based Crystallization Techniques
Crystallization is a crucial step in obtaining high-purity this compound. The selection of an appropriate solvent system is critical for achieving the desired crystal morphology and purity. Both single-solvent and mixed-solvent systems are employed for the crystallization of this compound and its derivatives.
A study on the preparation of a this compound-L-proline salt highlights the use of both single and mixed solvent crystallization methods. nih.govgoogle.com In the single solvent method, a suitable "good" solvent is used to dissolve the crude product at an elevated temperature, followed by cooling to induce crystallization. nih.gov For instance, n-butanol has been utilized as a solvent for the single solvent crystallization of a this compound-L-proline coordination compound. nih.gov
The mixed-solvent technique, also known as antisolvent crystallization, involves dissolving the compound in a "good" solvent in which it is highly soluble, and then adding a "poor" solvent (antisolvent) in which the compound is sparingly soluble to induce precipitation. A patent describes a process where stoichiometric amounts of this compound and L-proline are dissolved in a good solvent by heating, followed by the addition of a poor solvent to precipitate the solid. nih.gov For example, a mixed solvent system of ethanol (B145695) and tetrahydrofuran (B95107) has been used to precipitate a this compound-L-proline salt. google.com
The choice of solvent can significantly impact the crystallization process and the final product's properties. For instance, the use of isobutyl isobutyrate as a solvent has been explored in the synthesis of other lithium-containing compounds, suggesting its potential applicability in the crystallization of this compound. acs.org The dielectric constant and polarity of the solvent play a key role in the solubilization and subsequent crystallization of ionic compounds like this compound. researchgate.net
Derivatization Strategies Involving the Isobutyrate Moiety
The isobutyrate moiety of this compound offers opportunities for further chemical modifications, leading to the synthesis of novel derivatives with tailored properties. Key strategies include leveraging its coordination chemistry and utilizing it in ester enolate reactions.
Coordination Chemistry of this compound (e.g., this compound-L-Proline Compounds)
This compound can act as a ligand in coordination chemistry, forming complexes with other molecules. A notable example is the formation of coordination compounds with amino acids, such as L-proline. nih.govgoogle.comembopress.org
A novel this compound-L-proline coordination compound, named IsoLiPro, was synthesized through single solvent crystallization. nih.gov In this process, equimolar amounts of this compound and L-proline were refluxed in n-butanol, followed by natural cooling to yield the crystalline product. nih.gov Characterization of the resulting salt confirmed the formation of a new crystalline entity distinct from the starting materials. google.com The study of such coordination compounds is driven by their potential applications in various fields, including neuroscience, where IsoLiPro has been investigated for its effects on Alzheimer's disease pathologies. nih.govembopress.org
The formation of these coordination compounds can be influenced by the choice of solvent. A patent details the preparation of this compound-L-proline salt using both single solvent (n-butanol) and mixed solvent (ethanol/tetrahydrofuran) methods. google.com The resulting solids were analyzed using techniques like X-ray diffraction (XRD) and hydrogen nuclear magnetic resonance (¹H NMR) to confirm their structure. google.com
| Method | Solvents | Process | Reference |
| Single Solvent Crystallization | n-Butanol | Equal molar amounts of this compound and L-proline are refluxed, followed by cooling to crystallize. | nih.gov |
| Mixed Solvent Crystallization | Ethanol (good solvent), Tetrahydrofuran (poor solvent) | The reactants are dissolved in the good solvent with heating, and the poor solvent is added to induce precipitation. | google.com |
Ester Enolate Reactions for Isobutyrate Functionalization
This compound can be converted into its corresponding ester, which can then be used to generate a lithium ester enolate. These enolates are potent nucleophiles in various carbon-carbon bond-forming reactions, allowing for the functionalization of the isobutyrate structure. masterorganicchemistry.com
The formation of lithium ester enolates is typically achieved by treating the ester with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), at low temperatures. The resulting enolate can then react with a wide range of electrophiles.
For example, the lithium enolate of ethyl isobutyrate has been reacted with imines to produce β-lactams. researchgate.net This reaction proceeds via the nucleophilic attack of the enolate on the imine carbon, followed by cyclization. researchgate.net In some cases, acyclic products can also be formed, providing insight into the reaction mechanism. researchgate.net
Furthermore, lithium ester enolates derived from isobutyrates have been employed in Ru-catalyzed enantiospecific allylic substitution reactions to create vicinal quaternary centers. acs.org A study demonstrated that the lithium enolate of methyl, ethyl, isopropyl, and tert-butyl isobutyrate can react with various allylic electrophiles in high yields and with excellent stereocontrol. acs.org
| Ester of Isobutyric Acid | Yield (%) | Branched/Linear Ratio | Reference |
| Methyl | 94 | 40:1 | acs.org |
| Ethyl | 81 | 25:1 | acs.org |
| Isopropyl | 88 | >50:1 | acs.org |
| tert-Butyl | 88 | 30:1 | acs.org |
These reactions highlight the utility of this compound-derived enolates in constructing complex molecular architectures. The choice of the ester group (e.g., methyl, ethyl, tert-butyl) can influence the reactivity and selectivity of the enolate. acs.org
Optimization of Synthetic Pathways for Research Applications
For research applications, the synthesis of this compound and its derivatives often requires high purity and well-defined properties. Optimization of the synthetic pathway is therefore crucial. This involves a systematic study of various reaction parameters to achieve the desired outcome.
Key parameters that are often optimized include:
Reactant Stoichiometry: The molar ratio of isobutyric acid to the lithium source can affect the reaction completeness and the presence of unreacted starting materials in the final product.
Reaction Temperature and Time: These parameters influence the reaction rate and the formation of potential byproducts. For instance, in the synthesis of related lithium salts for battery applications, annealing temperature and time are critical factors affecting the material's crystallinity and performance. wustl.edu
Solvent Selection: As discussed in section 2.1.2, the choice of solvent is critical for both the reaction and the subsequent crystallization. The solvent's properties, such as polarity and boiling point, can impact solubility, crystal growth, and impurity profiles. acs.orgresearchgate.net
Purification Method: The efficiency of the purification process, typically crystallization, is paramount for obtaining high-purity material. Optimization of crystallization conditions, such as cooling rate and the use of seeding, can significantly improve the crystal size distribution and purity. mt.com
Precursor Quality: The purity of the starting materials, such as isobutyric acid and the lithium source, directly impacts the purity of the final product. Using high-purity precursors is often a prerequisite for synthesizing research-grade this compound. sciopen.commdpi.com
A systematic approach, often involving a design of experiments (DoE), can be employed to identify the optimal set of conditions for a specific application. By carefully controlling these parameters, researchers can produce this compound with the high purity and consistent quality required for their studies.
Crystallographic Analysis of this compound Coordination Compounds
Crystallographic analysis, particularly single-crystal X-ray diffraction, offers definitive proof of molecular structure, including the arrangement of atoms and the nature of the coordination environment around the lithium cation.
A notable example is the structural analysis of a novel coordination compound formed between this compound, L-proline, and a water molecule, referred to as IsoLiPro. nih.gov Single-crystal X-ray structural analysis revealed a unique composition within the unit cell, consisting of four lithium cations, four isobutyrate anions, four L-proline molecules, and one crystal water molecule. nih.gov
In this structure, the lithium ions are central to the coordination framework. Each lithium ion exhibits a tetrahedral coordination geometry, a common preference for lithium, which typically displays coordination numbers ranging from four to six. nih.govnih.gov The lithium ions are coordinated by the oxygen atoms of the isobutyrate's carboxylate group and the nitrogen and oxygen atoms of the L-proline molecule. nih.gov The observed bond lengths are typical for coordination bonds, confirming the formation of a stable coordination salt rather than a simple co-crystal. nih.gov The close similarity in the C-O bond lengths within the proline component suggests the formation of an inner salt. nih.gov
Table 1: Crystallographic Data for IsoLiPro This table presents a summary of the crystallographic findings for the this compound-L-proline coordination compound.
| Parameter | Description |
|---|---|
| Unit Cell Composition | 4 x Lithium (Li⁺) cations4 x Isobutyrate (IB) anions4 x L-Proline (Pro) molecules1 x Water (H₂O) molecule |
| Lithium Coordination | Tetrahedral |
| Coordinating Atoms | Oxygen and Nitrogen atoms from Isobutyrate and L-Proline |
| Structure Type | Coordination Salt |
Data sourced from reference nih.gov.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for probing the local chemical environment of specific nuclei, providing critical data for structural elucidation in solution and the solid state. For lithium-containing compounds, both ¹³C and ⁷Li NMR are particularly informative.
Computational studies on the lithium ester enolate of methyl isobutyrate (MIB-Li), a derivative of this compound, have utilized ab initio Hartree-Fock self-consistent field (HF-SCF) calculations to predict equilibrium geometries and ¹³C NMR chemical shifts for its various aggregated forms (monomers, dimers, and tetramers). capes.gov.br These theoretical calculations show that for the MIB-Li dimer, the experimental ¹³C NMR shifts recorded in a tetrahydrofuran (THF) solvent are in agreement with the calculated values for a planar stereoisomer. capes.gov.br For the tetrameric form of MIB-Li, two structures, a cubic and a nearly flat eight-membered ring, were calculated to have very similar ¹³C NMR shifts, although the cubic form was found to be considerably more stable. capes.gov.br
Solid-state ⁷Li NMR spectroscopy, especially when enhanced by techniques like magic-angle spinning (MAS) and isotopic dilution (e.g., substituting ⁷Li with ⁶Li), can overcome the line broadening issues often seen with quadrupolar nuclei like ⁷Li. ualberta.ca This approach allows for ultrahigh resolution, enabling the differentiation of multiple, distinct lithium environments within a solid material based on their coordination and local structure. ualberta.ca This high resolution makes it possible to probe Li dynamics, such as hopping between different sites, using two-dimensional NMR methods. ualberta.ca
Table 2: Calculated vs. Experimental NMR Data for MIB-Li Aggregates This table summarizes the findings from NMR studies on the lithium ester enolate of methyl isobutyrate (MIB-Li), a related derivative.
| Aggregate | Method | Key Finding |
|---|---|---|
| MIB-Li Dimer | ¹³C NMR (Experimental in THF) & Ab initio Calculation | Experimental shifts match calculated shifts for the planar stereoisomer. |
| MIB-Li Tetramer | Ab initio Calculation | A cubic structure is significantly more stable than a flat, ring-like structure, though their calculated ¹³C NMR shifts are similar. |
Data sourced from reference capes.gov.br.
X-ray Diffraction (XRD) for Material Phase and Structure Determination
Powder X-ray Diffraction (XRD) is an essential technique for identifying crystalline phases and determining the structural properties of bulk materials. mdpi.com It works by analyzing the pattern of X-rays scattered by the atoms within a crystalline sample, where peak positions relate to the unit cell dimensions and peak intensities relate to the atomic positions within the lattice. mdpi.com
XRD analysis was critical in characterizing the unique crystalline identity of the this compound-L-proline coordination compound, IsoLiPro. nih.gov The powder XRD pattern of IsoLiPro displayed a distinct set of 2θ peaks that were markedly different from the patterns of its individual precursors (this compound and L-proline) or a simple physical mixture of them. nih.gov This confirmed the formation of a new, single-phase crystalline material. nih.gov
The ability of XRD to distinguish between different crystalline materials makes it a valuable tool for quality control and phase identification in the synthesis of lithium compounds. azom.com
Table 3: Powder XRD Peak Positions (2θ) for IsoLiPro This table lists the characteristic 2θ values from the powder X-ray diffraction pattern of the IsoLiPro crystal, confirming its unique structure.
| 2θ Peak Value (°) |
|---|
| 7.942 |
| 8.322 |
| 11.828 |
| 16.651 |
| 16.884 |
| 18.840 |
| 20.511 |
| 23.782 |
| 25.086 |
| 30.364 |
| 31.574 |
| 33.663 |
| 35.951 |
Data sourced from reference nih.gov.
Other Advanced Spectroscopic Techniques in Research Applications
Beyond the core techniques of crystallography and NMR, a suite of other advanced spectroscopic methods is employed to gain a fuller understanding of this compound and its derivatives. spectroscopyonline.comnumberanalytics.com
Mass Spectrometry (MS): Tandem quadrupole mass spectrometry has been used to detect and confirm the presence of the intact IsoLiPro molecule in biological samples, demonstrating the compound's stability. nih.gov This technique provides precise mass-to-charge ratio information, which is invaluable for molecular identification.
Fourier Transform-Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy probes the vibrational modes of molecules. spectroscopyonline.com It can be used to identify functional groups, such as the carboxylate group in isobutyrate, and to study changes in bonding and coordination upon the formation of a complex.
X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that provides information about elemental composition and chemical oxidation states. spectroscopyonline.com It could be applied to study the surface chemistry of this compound materials, which is particularly relevant in applications involving interfaces.
Thermal Analysis: Techniques such as Differential Thermal Analysis (DTA) can be used to study the thermal stability and phase transitions of lithium compounds. mdpi.com For instance, the synthesis of a Li₃PS₄ solid electrolyte using ethyl isobutyrate as a medium involved characterization by thermal analysis. frontiersin.org
These complementary techniques, when used in concert, provide a robust and multi-faceted characterization of the structural and chemical properties of this compound and its derivatives.
Pharmacological and Biological Activities of Lithium Isobutyrate
Molecular and Cellular Mechanistic Investigations
The therapeutic and biological effects of lithium are underpinned by its ability to interact with a multitude of intracellular targets. While the precise mechanisms are still a subject of extensive research, key interactions have been identified that explain its wide-ranging cellular effects. wikipedia.orgmdpi.comnih.gov Lithium isobutyrate, as a salt of lithium, serves as a carrier for the biologically active lithium ion.
Modulation of Specific Enzyme Activities
Lithium's ability to directly and indirectly inhibit specific enzymes is central to its mechanism of action. It often competes with magnesium (Mg2+), an essential cofactor for many enzymes, due to their similar ionic radii. mdpi.com This competitive inhibition is a recurring theme in its modulation of enzyme activity.
Recent research has identified Ubiquitin-Specific Protease 11 (USP11) as a significant target for lithium compounds. USP11 is a deubiquitinating enzyme that plays a crucial role in protein stability by removing ubiquitin chains, thereby preventing their degradation. bioworld.comembopress.orgembopress.org In the context of neurodegenerative diseases like Alzheimer's, USP11 has been shown to deubiquitinate the tau protein, leading to its accumulation and the formation of pathological aggregates. embopress.orgembopress.org
A novel coordination compound, IsoLiPro, which contains this compound and L-proline, has been shown to be a small-molecule inhibitor of USP11. bioworld.comembopress.org Studies have demonstrated that IsoLiPro effectively lowers the protein levels of USP11 and enhances the ubiquitination of tau, both in vitro and in vivo. bioworld.comembopress.orgembopress.org This action promotes the proteolysis of tau, mitigating the tau pathology associated with Alzheimer's disease. embopress.orgembopress.org Molecular docking studies further support a strong binding affinity of IsoLiPro to USP11. bioworld.com In animal models of Alzheimer's disease, administration of this compound led to a significant reduction in total and phosphorylated tau levels, a decrease in β-amyloid deposition, and an improvement in cognitive functions. bioworld.comembopress.orgnih.gov
Table 1: Effects of this compound-Containing Compound (IsoLiPro) on USP11 and Tau Pathology
| Finding | Model System | Outcome | Reference |
|---|---|---|---|
| Lowered USP11 protein levels | In vitro and In vivo (AD transgenic mice) | Enhanced tau ubiquitination and proteolysis | bioworld.comembopress.org |
| Reduced total and phosphorylated tau | AD transgenic mice | Mitigation of tau pathology | embopress.orgembopress.org |
| Decreased β-amyloid deposition | 5xFAD mice | Alleviation of amyloid pathology | embopress.orgembopress.org |
One of the most extensively studied targets of lithium is Glycogen (B147801) Synthase Kinase-3 (GSK-3), a serine/threonine kinase with two isoforms, GSK-3α and GSK-3β. mdpi.comfrontiersin.orgresearchgate.net GSK-3 is a critical regulatory hub involved in a vast number of cellular processes, including metabolism, cell proliferation, and neuronal function. researchgate.netthno.org Dysregulation of GSK-3 has been implicated in several diseases, including bipolar disorder and Alzheimer's disease. thno.org
Lithium inhibits GSK-3 through two primary mechanisms:
Direct Inhibition: Lithium directly competes with magnesium ions (Mg2+) at the ATP-binding site of the kinase, thereby inhibiting its catalytic activity. mdpi.comfrontiersin.org This inhibition is relatively selective for GSK-3 over other protein kinases. mdpi.com
Indirect Inhibition: Lithium can also lead to the inhibitory phosphorylation of GSK-3 at specific serine residues (Ser21 for GSK-3α and Ser9 for GSK-3β). mdpi.comfrontiersin.org This is often achieved by activating upstream kinases, such as Akt (also known as Protein Kinase B). frontiersin.org
The inhibition of GSK-3 by lithium has numerous downstream consequences. frontiersin.orgresearchgate.net For example, it can modulate gene transcription, influence cytoskeletal dynamics, and provide neuroprotective effects. mdpi.comfrontiersin.org GSK-3 hyperphosphorylates the tau protein, contributing to the formation of neurofibrillary tangles in Alzheimer's disease, a process that is counteracted by lithium's inhibitory action. thno.org
Lithium is a potent, non-competitive inhibitor of inositol (B14025) monophosphatase (IMPase), a key enzyme in the phosphoinositide signaling pathway. core.ac.ukwikipedia.orgnih.gov This pathway is crucial for cellular signal transduction, where external stimuli are translated into intracellular responses via second messengers like inositol triphosphate (IP3) and diacylglycerol (DAG).
IMPase is responsible for the final step in recycling inositol, dephosphorylating inositol monophosphate to free myo-inositol. core.ac.ukwikipedia.org By inhibiting IMPase, lithium disrupts this recycling process. core.ac.uk The "inositol depletion hypothesis" suggests that this inhibition leads to a reduction in cellular levels of free inositol, which in turn dampens the phosphoinositide signaling cascade in over-stimulated neurons. core.ac.ukwikipedia.org This is believed to be one of the core mechanisms behind lithium's mood-stabilizing effects. core.ac.ukwikipedia.org
The mechanism of inhibition involves the lithium ion binding to the enzyme-substrate complex. IMPase is a magnesium-dependent enzyme, and lithium appears to trap the phosphate (B84403) product at the active site, creating a stable, inactive enzyme-magnesium-phosphate-lithium complex that prevents the catalytic cycle from completing. core.ac.uk This inhibition of IMPase by lithium has also been shown to induce autophagy, a cellular process for clearing damaged proteins, in an mTOR-independent manner. nih.gov
The activity of membrane-bound ATPases, such as Na+/K+-ATPase and Mg2+-ATPase, can be modulated by lithium treatment. These enzymes are vital for maintaining ionic gradients across the cell membrane, which is fundamental for neuronal excitability and transport processes. nih.govxiahepublishing.com
Studies on erythrocyte membranes have shown that long-term lithium administration can lead to an increase in the activity of both Na+/K+-ATPase and Mg2+-ATPase. nih.gov The increase in Mg2+-ATPase activity was observed even with short-term treatment, suggesting a direct effect of lithium on the enzyme. nih.gov In contrast, the change in Na+/K+-ATPase activity appeared to be more related to the clinical state of the patient rather than a direct drug effect. nih.gov The activity of these membrane-bound enzymes is sensitive to the surrounding lipid environment, and changes in membrane composition can affect their function. xiahepublishing.comajol.info Research in rat brain subcellular fractions has also confirmed that lithium can affect ATPase activity, further highlighting its influence on fundamental cellular ion transport and energy metabolism. nih.gov
Table 2: Summary of Lithium's Enzymatic Inhibition
| Enzyme | Mechanism of Inhibition | Downstream Effect | Reference |
|---|---|---|---|
| USP11 | Lowers protein levels, enhances substrate (tau) ubiquitination | Reduces pathological protein aggregation | bioworld.comembopress.org |
| GSK-3 | Direct competition with Mg2+; indirect via inhibitory phosphorylation | Modulation of gene expression, neuroprotection | mdpi.comfrontiersin.org |
| IMPase | Non-competitive; traps phosphate in the active site | Depletion of free inositol, dampens PI signaling, induces autophagy | core.ac.uknih.gov |
| ATPases | Modulates activity (e.g., increases Mg2+-ATPase activity) | Alters ion transport and membrane potential | nih.gov |
Inositol Monophosphatase (IMPase) Inhibition and Inositol Metabolism
Autophagy Induction and Regulation
Autophagy is a fundamental cellular process for the degradation and recycling of damaged organelles and misfolded proteins. Lithium is a known inducer of autophagy. nih.gov Research has shown that lithium can enhance the clearance of aggregate-prone proteins, such as those implicated in neurodegenerative conditions like Huntington's disease and Parkinson's disease. nih.gov One of the key mechanisms for this induction is through an mTOR-independent pathway. Lithium inhibits inositol monophosphatase (IMPase), leading to a depletion of free inositol and a subsequent decrease in myo-inositol-1,4,5-triphosphate (IP3) levels. nih.gov This reduction in IP3 signaling is believed to trigger the autophagic process. nih.gov Additionally, lithium's regulatory effects on autophagy are also linked to its influence on the PI3K/AKT/mTOR pathway, a central regulator of autophagy. researchgate.net
Table 2: Mechanisms of Lithium-Induced Autophagy
| Pathway | Key Molecule Inhibited by Lithium | Downstream Effect | Outcome | Reference |
| mTOR-Independent | Inositol Monophosphatase (IMPase) | Depletion of free inositol and reduced IP3 levels. | Induction of autophagy, clearance of aggregate-prone proteins. | nih.gov |
| mTOR-Dependent | Glycogen Synthase Kinase-3β (GSK-3β) | Activation of PI3K/AKT/mTOR pathway. | Restrains over-activated autophagy. | researchgate.net |
Impact on Mitochondrial Function and Bioenergetics
Mitochondria are central to cellular energy production and are implicated in the pathophysiology of various disorders. Lithium has been shown to exert effects on mitochondrial function and bioenergetics. Several studies suggest that lithium can enhance mitochondrial function. For example, long-term treatment with lithium has been found to increase cellular respiration rates and enhance mitochondrial function, as determined by mitochondrial membrane potential and oxidation. It has also been reported to protect against mitochondrial damage induced by toxins. However, some research indicates that higher concentrations of lithium might compromise mitochondrial bioenergetic reserves by reducing maximal respiratory capacity.
The mitochondrial electron transport chain (ETC) is responsible for oxidative phosphorylation and ATP production. Complex I (NADH:ubiquinone oxidoreductase) is the first and largest enzyme of this chain. Lithium has been shown to modulate the activity of ETC complexes, particularly Complex I. Studies in leukocytes from patients with bipolar disorder have demonstrated that lithium treatment significantly increases the activity of mitochondrial Complex I. This increase was positively correlated with plasma lithium levels. Other research has also shown that lithium treatment can increase the activity of ETC complexes I, II, and III in post-mortem brain tissue. nih.gov Conversely, some in vitro studies have reported that lithium exposure can lead to a decrease in Complex I activity, which in turn diminishes the reserve respiratory capacity of the cell. These differing findings suggest that lithium's effect on respiratory capacity and Complex I may be dependent on the specific cell type, concentration, and experimental conditions.
Table 3: Reported Effects of Lithium on Mitochondrial Respiratory Complex Activity
| Study Type | Model System | Observation | Reference |
| In vivo | Leukocytes from Bipolar Disorder Patients | Significantly increased mitochondrial Complex I activity. | |
| Post-mortem | Frontal Cortex from Bipolar Disorder Patients | Increased activity of ETC complexes I, II, and III. | nih.gov |
| In vitro | Rat Cardiomyoblast Cells | Decreased Complex I (NADH dehydrogenase) activity. | |
| In vitro | Extraocular Muscle Mitochondria | Lower activity of Complex I compared to limb muscle mitochondria. |
Oxidative Stress Markers and Radical Levels
Current scientific literature does not provide specific data on the direct effects of this compound on oxidative stress markers and radical levels. While research exists on the antioxidant properties of other lithium salts and their influence on markers such as malondialdehyde (MDA), superoxide (B77818) dismutase (SOD), and glutathione (B108866) (GSH), these findings have not been explicitly replicated or studied in the context of this compound nih.govresearchgate.netnih.gov. Therefore, a detailed analysis of this compound's role in modulating oxidative stress is not available at present.
Cellular Membrane Composition and Cardiolipin Dynamics
There is a lack of specific research investigating the influence of this compound on the composition of cellular membranes or the dynamics of cardiolipin. Cardiolipin is a unique phospholipid crucial for the structure and function of the inner mitochondrial membrane, playing a key role in mitochondrial bioenergetics and dynamics exlibrisgroup.com.cnmdpi.com. While the general composition of cellular membranes is well-documented, consisting of a complex mixture of phospholipids, proteins, and sterols that maintain cellular integrity and fluidity, no studies have been identified that focus on the specific interactions or alterations caused by this compound jackwestin.comfrontiersin.org.
Neurobiological Effects and Neuroprotection
Recent research has focused on a novel this compound-L-proline coordination compound, referred to as IsoLiPro, for its neuroprotective potential, particularly in the context of Alzheimer's disease (AD) nih.govembopress.org.
Reduction of Protein Aggregation and Pathological Forms
The abnormal aggregation of proteins like tau and amyloid-beta is a central pathological hallmark of Alzheimer's disease. nih.govembopress.org A this compound-L-proline compound, IsoLiPro, has been shown to directly target these pathological processes. embopress.orgnih.gov
A primary mechanism of action for IsoLiPro involves the modulation of tau protein pathology. nih.gov Research has shown that IsoLiPro effectively enhances the ubiquitination of tau in vitro. nih.govembopress.org This is achieved by inhibiting the expression and lowering the protein level of ubiquitin-specific protease 11 (USP11), a key regulator that removes ubiquitin from tau, thereby preventing its degradation and promoting its accumulation. nih.govembopress.orgnih.gov By inhibiting USP11, IsoLiPro promotes the proteolysis of tau, which in turn mitigates the tau pathologies associated with AD. nih.govembopress.org In transgenic AD mouse models, long-term treatment with IsoLiPro dramatically reduces the levels of both total tau and pathologically hyperphosphorylated tau in the brain. nih.govembopress.orgresearchgate.net
In addition to its effects on tau, IsoLiPro has been shown to significantly reduce the burden of amyloid-beta (Aβ), another key protein implicated in Alzheimer's disease. nih.govembopress.org Chronic oral administration of the compound in 5xFAD mice, a model for Alzheimer's disease, resulted in a substantial decrease in β-amyloid deposition and Aβ plaque formation in the brain. nih.govembopress.orgembopress.org This reduction in Aβ pathology, combined with its effects on tau and synaptic integrity, highlights its potential as a multi-targeting therapeutic agent. nih.gov
Interactive Data Table: Neurobiological Effects of this compound-L-Proline Compound (IsoLiPro)
| Target/Process | Observed Effect | Mechanism of Action | Model System | Citations |
| Tau Protein | Reduces total and phosphorylated tau levels. | Inhibits ubiquitin-specific protease 11 (USP11), enhancing tau ubiquitination and subsequent proteolysis. | Cultured cells, AD Transgenic Mice | nih.govembopress.orgembopress.orgresearchgate.net |
| Amyloid-Beta | Decreases β-amyloid deposition and plaque formation. | The precise mechanism for Aβ reduction is part of its multi-target effect, occurring alongside tau pathology alleviation. | AD Transgenic Mice (5xFAD) | nih.govembopress.orgembopress.org |
| Synaptic Health | Reduces synaptic damage and improves synaptic integrity. | A downstream consequence of reducing tau and Aβ pathologies. | AD Transgenic Mice | nih.govembopress.org |
| Cognitive Function | Improves cognitive performance. | An overall outcome of reduced proteinopathies and enhanced synaptic integrity. | AD Transgenic Mice | nih.govembopress.org |
Tau Hyperphosphorylation and Ubiquitination
Prevention of Apoptotic Processes and Cell Survival Pathways
Lithium, the primary component of this compound, has demonstrated significant effects on preventing apoptosis (programmed cell death) and promoting cell survival pathways. Research indicates that lithium can protect neurons from a wide variety of neurotoxins and insults that would typically trigger apoptosis. nih.gov This neuroprotective effect is attributed to several mechanisms, including the upregulation of neurotrophic factors and the modulation of key signaling pathways involved in cell life and death.
One of the primary mechanisms by which lithium exerts its anti-apoptotic effects is through the inhibition of glycogen synthase kinase-3β (GSK3β). nih.gov GSK3β is an enzyme that, when active, can promote apoptosis. By inhibiting GSK3β, lithium helps to activate cell growth and protection programs. nih.gov Furthermore, lithium has been shown to increase the expression of the anti-apoptotic protein Bcl-2. nih.gov Chronic administration of lithium has been found to increase Bcl-2 levels in the cortex, contributing to its neuroprotective effects. nih.gov
Lithium also stimulates the synthesis and release of crucial neurotrophic factors, such as brain-derived neurotrophic factor (BDNF) and vascular endothelial growth factor (VEGF). nih.gov These factors are vital for protecting neurons against neurotoxic insults, stimulating the birth of new neurons (neurogenesis) in the hippocampus, enhancing synaptic plasticity, and generally promoting cell survival. nih.gov In experimental models, lithium has been observed to stimulate the proliferation of progenitor cells in neuronal cultures. nih.gov
Moreover, studies have shown that lithium can induce autophagy, a cellular process of "self-eating" that can help cells survive under stressful conditions by removing damaged components. nih.gov In bone marrow stromal stem cells under serum deprivation, lithium chloride (LiCl) increased the survival rate by inducing autophagy and inhibiting apoptosis. nih.gov This was evidenced by a decrease in the apoptosis marker p62 and an increase in the autophagy marker LC3II, along with the expression of the X-linked inhibitor of apoptosis protein (XIAP). nih.gov
A novel this compound-L-proline coordination compound, named IsoLiPro, has been shown to effectively reduce the levels of ubiquitin-specific protease 11 (USP11), a protein that plays a role in tau deubiquitination and aggregation, which is a hallmark of Alzheimer's disease. embopress.org By reducing USP11, IsoLiPro promotes the ubiquitination and subsequent breakdown of the tau protein, thereby mitigating tau-related pathologies. embopress.org
Table 1: Effects of Lithium on Apoptosis and Cell Survival Pathways
| Mechanism | Effect | Key Molecules Involved | Reference |
| Enzyme Inhibition | Inhibition of GSK3β, leading to activation of cell growth and protection programs. | GSK3β | nih.gov |
| Gene Expression | Increased expression of the anti-apoptotic protein Bcl-2. | Bcl-2 | nih.gov |
| Neurotrophic Factor Stimulation | Increased synthesis and release of neurotrophic factors. | BDNF, VEGF | nih.gov |
| Autophagy Induction | Increased cell survival under stress conditions. | p62, LC3II, XIAP | nih.gov |
| Protein Regulation | Reduction of USP11 protein levels, promoting tau protein degradation. | USP11, Tau | embopress.org |
Grey Matter Volume and Brain Structural Changes
Lithium has been associated with significant structural changes in the brain, most notably an increase in grey matter volume. nih.govnih.govresearchgate.net Grey matter is a major component of the central nervous system, consisting of neuronal cell bodies, and is crucial for functions such as mental processing, memory, emotions, and movement. clevelandclinic.org
Longitudinal neuroimaging studies have provided compelling evidence for lithium's effect on grey matter. One study revealed that lithium treatment in patients with bipolar disorder led to a sustained increase in cerebral grey matter volume, which peaked at 10-12 weeks and was maintained for at least 16 weeks. nih.govnih.govresearchgate.net Importantly, this increase in grey matter volume was correlated with a positive clinical response to the treatment. nih.govnih.govresearchgate.net In contrast, patients treated with valproate, another mood stabilizer, did not show these changes. nih.govnih.gov
Cross-sectional studies have also supported these findings, with reports indicating that patients with bipolar disorder on lithium treatment had greater grey matter volumes compared to those not on lithium. nih.gov A meta-analysis further confirmed the association between lithium treatment and increases in grey matter volume. nih.gov The neurotrophic effects of lithium are thought to be a key contributor to these structural changes. nih.govresearchgate.net By stimulating the proliferation of neural stem cells, lithium may contribute to the observed increase in brain cell density and volume. nih.gov
The increase in grey matter has been observed in various brain regions, including the hippocampus and amygdala, along with increased cortical thickness. nih.gov These structural modifications are believed to be a neural correlate of lithium's therapeutic efficacy. nih.govnih.govresearchgate.net
Table 2: Lithium-Induced Changes in Grey Matter Volume
| Study Type | Key Findings | Associated Clinical Outcome | Reference |
| Longitudinal MRI Study | Sustained increase in cerebral grey matter volume, peaking at 10-12 weeks. | Positive clinical response | nih.govnih.govresearchgate.net |
| Cross-Sectional MRI Studies | Greater grey matter volumes in patients on lithium treatment compared to those not on lithium. | - | nih.gov |
| Meta-analysis | Association between lithium treatment and grey matter volume increases. | - | nih.gov |
Metabolic and Systemic Effects
Influence on Glucose and Lipid Metabolism
Lithium has been shown to exert a notable influence on both glucose and lipid metabolism. In the context of glucose metabolism, lithium has been described as having insulin-like effects. nih.gov In vitro studies have demonstrated that lithium can increase both basal and insulin-stimulated glucose transport and glycogen synthesis in the skeletal muscle of insulin-resistant rats. nih.gov This effect is thought to be mediated by an increase in p38 MAP Kinase activity. nih.gov Furthermore, lithium can enhance the sensitivity of glucose transport to insulin (B600854), leading to a more significant increase in glucose transport activity at lower insulin concentrations. nih.gov This sensitizing effect extends to other stimuli as well, including contractile activity and hypoxia. nih.gov The primary mechanism behind lithium's influence on glucose metabolism is its ability to inhibit GSK3, a key enzyme in regulating tissue glycogen levels. nih.gov
Regarding lipid metabolism, lithium exposure is associated with significant changes in phospholipid and cholesterol expression. researchgate.net While the precise mechanisms are complex and not fully elucidated, it is understood that lipids are crucial for various bodily functions, including energy storage and hormone regulation. biomolther.org Dysregulation of lipid metabolism is linked to several health issues. biomolther.org Studies have shown that lithium treatment can alter the composition of cellular membranes, including mitochondrial cardiolipin, which is essential for mitochondrial function. nih.gov
Gut Microbiota Modulation and Related Metabolic Pathways
Lithium can significantly modulate the composition and function of the gut microbiota, which in turn influences various metabolic pathways. researchgate.net It has been found to improve microbial species richness and diversity. nih.govucc.ie Specifically, at the phylum level, lithium appears to increase the abundance of Actinobacteria while reducing Bacteroidetes. nih.gov In studies with piglets, diets supplemented with lithium carbonate led to an increased abundance of Clostridia, Ruminococcus, Burkholderia, and Bacteroidales. researchgate.net
The gut microbiota communicates with the central nervous system through the gut-brain axis, a complex bidirectional network. researchgate.netphysio-pedia.com This communication occurs through various pathways, including the endocrine, immune, and nervous systems. physio-pedia.com Gut microbes can produce a wide array of neuroactive metabolites that can influence brain function and behavior. nih.govnih.gov These include neurotransmitters like serotonin, dopamine (B1211576), and GABA, as well as precursors to neuroactive compounds derived from tryptophan metabolism. nih.govnih.gov
Lithium's modulation of the gut microbiota can therefore impact the synthesis of these neuroactive metabolites. nih.gov For example, by altering the populations of bacteria responsible for producing specific neurotransmitters or their precursors, lithium can indirectly influence brain chemistry. nih.gov The gut microbiota's role in metabolizing tryptophan into serotonin, kynurenine, and indole (B1671886) is particularly significant, as these molecules have established mood-modulating properties. nih.gov Furthermore, metabolites produced by the gut microbiota can influence the integrity of the blood-brain barrier, potentially affecting the passage of substances into the brain. uea.ac.uk
Short-Chain Fatty Acid Production
Immunomodulatory and Anti-inflammatory Mechanisms
The immunomodulatory and anti-inflammatory activities of lithium compounds have been a subject of extensive research. While much of the existing literature focuses on lithium salts such as lithium carbonate, emerging evidence suggests that this compound, particularly in a coordinated form with L-proline (termed IsoLiPro), exerts its effects through distinct molecular pathways, primarily involving the inhibition of Ubiquitin-Specific Protease 11 (USP11). mdpi.commdpi.comnih.gov This mechanism sets the stage for a nuanced understanding of its role in modulating the immune response and inflammation.
Ubiquitin-specific proteases (USPs) are a class of deubiquitinating enzymes that regulate the fate of proteins and are crucial in modulating various physiological processes, including innate and adaptive immune reactions. frontiersin.org Dysregulation of USPs has been implicated in several inflammatory diseases. frontiersin.org Specifically, USP11 has been identified as a pro-inflammatory mediator. nih.gov Research has shown that USP11 can exacerbate inflammatory conditions by stabilizing proteins that promote inflammation. frontiersin.orgresearchgate.net For instance, in models of pneumonia, USP11 has been found to deubiquitinate and stabilize LPA1, a proinflammatory factor, thereby enhancing its inflammatory effects. frontiersin.org The knockdown or inhibition of USP11 has been demonstrated to alleviate lung damage induced by inflammatory agents like lipopolysaccharide (LPS) in mice. frontiersin.org
The inhibition of USP11 by compounds like IsoLiPro represents a key mechanism for the anti-inflammatory effects of this compound. mdpi.commdpi.com By reducing the levels of USP11, IsoLiPro facilitates the ubiquitination and subsequent degradation of target proteins that would otherwise be stabilized by USP11. mdpi.com This action can interrupt inflammatory signaling cascades. One of the most significant of these is the NF-κB pathway, a central regulator of inflammation. nih.gov Studies have indicated that USP11 is involved in the regulation of pathways that lead to the activation of NF-κB. genecards.org By inhibiting USP11, this compound can potentially downregulate the NF-κB signaling pathway, leading to a reduction in the production of pro-inflammatory cytokines.
Further evidence for the anti-inflammatory potential of USP11 inhibition comes from studies on intracerebral hemorrhage, where silencing USP11 was found to block the release of pro-inflammatory cytokines like IL-1β and TNF-α by downregulating the p53/KLF2 axis, which in turn inhibits the activation of NF-κB. nih.gov This leads to reduced activation of microglia and neutrophils, key immune cells involved in the inflammatory response in the central nervous system. nih.gov The study on IsoLiPro in Alzheimer's disease models aligns with these findings, as it was observed to significantly reduce microgliosis and astrogliosis, markers of neuroinflammation, in the hippocampus of treated mice. nih.gov
The role of USP11 also extends to the modulation of adaptive immunity, particularly T-cell differentiation. Research has shown that USP11 can potentiate TGF-β signaling, a critical pathway for the differentiation of both regulatory T cells (Tregs), which suppress immune responses, and pro-inflammatory Th17 cells. aai.orgnih.gov By modulating USP11 activity, this compound could influence the balance between these T-cell subsets, thereby exerting a fine-tuned immunomodulatory effect.
Table 1: Research Findings on the Role of USP11 in Inflammation
| Research Area | Model System | Key Findings | Reference |
| Pneumonia | Mouse model (LPS-induced) | USP11 exacerbates pneumonia by stabilizing the proinflammatory factor LPA1. Inhibition of USP11 alleviates lung damage. | frontiersin.org |
| Intracerebral Hemorrhage | Rat model | Silencing USP11 blocks the release of pro-inflammatory cytokines (IL-1β, TNF-α) by inhibiting the NF-κB pathway via the p53/KLF2 axis. | nih.gov |
| T-cell Differentiation | In vitro and in vivo mouse models | USP11 potentiates TGF-β signaling, promoting the differentiation of both regulatory T cells (Tregs) and pro-inflammatory Th17 cells. | aai.orgnih.gov |
| Alzheimer's Disease | Transgenic mouse models | IsoLiPro (this compound-L-proline) reduces USP11 levels and significantly lessens microgliosis and astrogliosis, markers of neuroinflammation. | nih.gov |
| NF-κB Signaling | In vitro cell lines | USP11 is associated with components of the NF-κB pathway and may increase its activation by removing degradative ubiquitin chains. | pnas.org |
Compatibility with Biological Systems and Other Chemical Compounds
The compatibility of this compound with biological systems is intrinsically linked to its molecular structure and the resulting interactions within a physiological environment. As a salt, this compound is expected to dissociate into lithium ions (Li⁺) and isobutyrate anions. The biological compatibility and interactions are therefore a composite of the effects of both these components.
Preliminary findings from interaction studies involving this compound have focused on its compatibility with biological systems. nih.gov The development of IsoLiPro, a coordination compound of this compound and the amino acid L-proline, highlights an approach to enhance its biological compatibility and potentially its transport and activity. mdpi.com The synthesis of IsoLiPro involves the refluxing of equimolar amounts of this compound and L-proline in n-butanol, leading to the formation of a crystalline solid. mdpi.com This coordination with a naturally occurring amino acid may improve its interaction with biological membranes and transport systems.
The lithium ion itself is known to interact with various components of biological systems. It does not bind to proteins to a clinically significant extent and is not metabolized, being excreted almost entirely by the kidneys. pnas.orgoup.com Its transport across cell membranes occurs through channels and transporters intended for other ions, most notably sodium and magnesium, due to similarities in charge and ionic radius. royalsocietypublishing.org This competition with other essential cations is a fundamental aspect of lithium's biological action and its compatibility with cellular machinery.
Regarding its interaction with other chemical compounds, the primary considerations for lithium salts are pharmacokinetic interactions that alter renal function, as this is the main route of elimination. aacrjournals.org Drugs that affect glomerular filtration or tubular reabsorption, such as diuretics, non-steroidal anti-inflammatory drugs (NSAIDs), and ACE inhibitors, can alter lithium clearance and its plasma concentrations. aacrjournals.org While these interactions are well-documented for lithium carbonate, they are expected to be relevant for any lithium salt, including this compound, that releases lithium ions into the systemic circulation.
The isobutyrate anion, being a short-chain fatty acid, is generally considered biocompatible and can be metabolized by the body. Isobutyrate derivatives have been noted to play a role in epigenetic modifications through histone isobutyrylation, which can influence gene expression. nih.gov
In the context of IsoLiPro, its specific interactions are centered on its role as a USP11 inhibitor. mdpi.com Therefore, its compatibility and potential interactions with other chemical compounds would also need to be considered in light of this mechanism. For instance, its effects could be synergistic with other drugs that modulate ubiquitination pathways or inflammatory processes. The study on IsoLiPro in Alzheimer's models did not report significant toxicity, suggesting good tolerance in the tested biological system. researchgate.net
Preclinical Investigations and Therapeutic Potential of Lithium Isobutyrate
Research in Neurodegenerative Disorders
Lithium salts have long been investigated for their neuroprotective properties, acting on various pathways implicated in neurodegeneration, such as GSK-3, Wnt, and Akt signaling. google.com This has led to research into their potential for treating conditions like Alzheimer's disease. google.commdpi.com
Alzheimer's Disease Models (e.g., Transgenic Mice)
Recent research has focused on a novel lithium-organic coordination compound, IsoLiPro, which is a lithium isobutyrate-L-proline coordination compound. embopress.orgnih.gov Studies in transgenic mouse models of Alzheimer's disease (AD) have shown promising results. embopress.orgnih.govnih.gov
The core pathologies of Alzheimer's disease involve the aggregation of misfolded β-amyloid peptides and tau proteins. embopress.orgnih.gov A key regulator in the aggregation of tau is the ubiquitin-specific protease 11 (USP11), which deubiquitinates tau, leading to its accumulation. embopress.orgembopress.org Inhibiting USP11 is therefore a potential therapeutic strategy. embopress.orgnih.gov
In vitro studies have demonstrated that IsoLiPro effectively lowers the protein level of USP11 and enhances the ubiquitination of tau. embopress.orgnih.gov Ubiquitination marks proteins for degradation, so this action promotes the breakdown of tau. embopress.org
Long-term oral administration of IsoLiPro in AD transgenic mice has shown significant therapeutic effects. embopress.orgnih.gov These include:
A dramatic reduction in both total and phosphorylated tau levels in the brain. embopress.orgnih.govnih.gov
A significant decrease in β-amyloid deposition and synaptic damage. embopress.orgnih.govembopress.org
An improvement in the cognitive functions of the animal models. embopress.orgnih.govnih.gov
These findings suggest that IsoLiPro, by acting as a small-molecule inhibitor of USP11, can effectively alleviate key pathological features of Alzheimer's disease in preclinical models. embopress.orgnih.gov This highlights its potential as a multi-targeting therapeutic agent for AD. embopress.orgnih.gov
Table 1: Effects of IsoLiPro in Alzheimer's Disease Transgenic Mice Models
| Finding | Effect | Mechanism | Source |
|---|---|---|---|
| Reduced Tau Pathology | Dramatically reduces total and phosphorylated tau levels. | Lowers USP11 protein level, enhancing tau ubiquitination and proteolysis. | embopress.orgnih.gov |
| Reduced β-Amyloid | Significantly lessens β-amyloid deposition. | Not explicitly detailed, but observed alongside tau reduction. | embopress.orgnih.gov |
| Improved Synaptic Integrity | Alleviates synaptic damage. | Likely a downstream effect of reduced tau and β-amyloid pathology. | embopress.orgnih.gov |
| Improved Cognitive Function | Significantly improves cognitive functions. | A result of the overall reduction in AD-like pathologies. | embopress.orgnih.govnih.gov |
Other Neurodegenerative Conditions
The neuroprotective effects of lithium have been explored in a range of other neurodegenerative disorders beyond Alzheimer's disease. nih.gov
Parkinson's Disease: Laboratory research suggests that low-dose lithium may protect against the loss of dopamine-producing neurons, a hallmark of Parkinson's disease. cureparkinsons.org.uk A pilot study in 2019 indicated a positive effect in patients, leading to further clinical trials. cureparkinsons.org.uk The proposed mechanism involves the 'Nuclear receptor related 1 protein' (Nurr1), which is crucial for the development of new dopamine (B1211576) neurons and is found at lower levels in individuals with Parkinson's. cureparkinsons.org.uk Low-dose lithium was found to increase Nurr1 levels, potentially slowing disease progression. cureparkinsons.org.uk Other research points to lithium's ability to inhibit GSK-3β, which could increase the viability of dopaminergic cells and reduce α-synuclein levels, another key protein in Parkinson's pathology. nih.gov
Huntington's Disease: While early clinical trials in the 1970s showed no benefit, they were conducted on patients in advanced stages of the disease. hdbuzz.net More recent research in mouse models of Huntington's disease (HD) suggests that long-term lithium treatment from a young age can slow neurodegeneration and its symptoms. hdbuzz.net In a rat model using quinolinic acid to induce neurodegeneration, lithium was found to reduce the loss of neurons and inhibit apoptosis (cell death). nih.gov It also appeared to stimulate the proliferation of neuronal and astroglial progenitor cells. nih.gov
Amyotrophic Lateral Sclerosis (ALS): Lithium has demonstrated neuroprotective effects in cell and animal models of ALS. nih.govmdpi.com An initial small pilot study in patients suggested a significant effect on survival. nih.gov However, a larger, more recent phase 3 multicentre, randomised, double-blind, placebo-controlled trial (LiCALS) found no evidence of a survival benefit for patients with ALS taking lithium. nih.govnih.govresearchgate.net
Fragile X Syndrome: This inherited intellectual disability is linked to the absence of the fragile X mental retardation protein (FMRP), which disrupts the regulation of certain receptors in the brain. researchgate.net Lithium has been shown to reverse some of the associated phenotypes in fly and mouse models of Fragile X syndrome (FXS). researchgate.net A pilot add-on trial in humans with FXS indicated that lithium was well-tolerated and provided functional benefits, possibly by modifying the underlying neural defect. researchgate.net The mechanism is thought to involve the inhibition of glycogen (B147801) synthase kinase 3 (GSK3), which is overactive in FXS mouse models. mit.edunih.gov
Stroke: In experimental models of ischemic stroke, lithium has shown neuroprotective effects. nih.govmedsci.org It has been found to reduce brain infarct volume and facilitate neurological recovery in rat models. nih.gov One of the primary targets is believed to be the inhibition of glycogen synthase kinase-3 (GSK-3). nih.gov Lithium may also exert anti-inflammatory effects and promote angiogenesis (the formation of new blood vessels). nih.gov
Research in Metabolic Diseases (e.g., Insulin (B600854) Resistance)
Insulin resistance is a key factor in the development of various metabolic diseases. frontiersin.org Research has investigated the potential of lithium compounds to address this issue.
Studies in diabetic rats have shown that lithium treatment can have an insulin-like action. nih.gov Two weeks of lithium treatment was able to completely restore insulin sensitivity to normal levels in these diabetic rats. nih.gov The mechanism appears to be highly specific to the glycogenic pathway in skeletal muscle. nih.gov This suggests that lithium ions could potentially reverse defects in glycogen storage that are characteristic of non-insulin-dependent diabetes mellitus. nih.gov
Furthermore, research on butyrate (B1204436), a short-chain fatty acid, has demonstrated its ability to improve insulin sensitivity and increase energy expenditure in mice fed a high-fat diet. nih.gov Dietary supplementation with butyrate prevented the development of insulin resistance and obesity. nih.gov The mechanism is linked to the promotion of energy expenditure and the induction of mitochondrial function. nih.gov While this research focuses on butyrate, it highlights the potential of related compounds in addressing metabolic dysfunction.
Proteomics Research Applications
This compound is considered a useful biochemical for proteomics research. scbt.com Proteomics is the large-scale study of proteins, their structures, and their functions. nih.gov High-throughput proteomics has become a significant field in modern medicine, with applications in biomarker discovery, understanding disease mechanisms, and identifying therapeutic targets. xiahepublishing.com The use of specific biochemicals like this compound can be valuable in these complex analyses. scbt.comsmolecule.com
Pharmacokinetic and Pharmacodynamic Research of Lithium Isobutyrate
Absorption and Distribution Dynamics in Biological Systems
Following oral administration, lithium ions are generally absorbed rapidly and effectively from the gastrointestinal tract. nih.govmedscape.comhres.ca The bioavailability of lithium salts is typically high, often approaching 100%, as they are not subject to first-pass hepatic metabolism and are not protein-bound. nih.govneupsykey.comdrugbank.com After absorption, the lithium ion dissociates and enters circulation. neupsykey.com The distribution of lithium throughout the body is not uniform but approximates that of total body water, with an apparent volume of distribution between 0.6 and 1.0 L/kg. hres.caemcrit.orgnih.gov
The distribution of lithium into specific tissues occurs at different rates and results in varying concentrations. Its passage across the blood-brain barrier is notably slow. hres.caemcrit.org Consequently, at equilibrium, the lithium concentration in the cerebrospinal fluid (CSF) and brain tissue is typically about half of the concentration found in the plasma. hres.canih.gov
Lithium is also transported across the red blood cell (erythrocyte) membrane. nih.govnih.gov This process involves a Na+-dependent Li+ counter-transport system that exchanges lithium and sodium ions in a 1:1 ratio. nih.gov The ratio of intracellular erythrocyte lithium to plasma lithium can vary based on factors such as sex and the presence of certain medical conditions. ujms.net Studies in rats have been conducted to compare the properties of lithium in the kidney, erythrocytes, and various brain regions. nih.gov The uptake of lithium by erythrocytes can increase under certain physiological conditions, such as exposure to high altitude. nih.gov
Interactive Table 1: Tissue-Specific Distribution of Lithium Use the filter to view data for a specific tissue.
| Tissue | Key Distribution Characteristic | Finding | Supporting Evidence |
| Brain | Blood-Brain Barrier Penetration | Passage is slow, resulting in delayed equilibration. | hres.caemcrit.org |
| Brain-to-Plasma Concentration Ratio | Brain concentrations are approximately 50% of serum concentrations at steady state. | hres.canih.gov | |
| Administration Route Influence | Intranasal administration may increase the brain/blood lithium concentration ratio compared to oral administration. | nih.gov | |
| Erythrocytes | Transport Mechanism | Utilizes a Na+-dependent Li+ counter-transport system. | nih.gov |
| Erythrocyte-to-Plasma Ratio | The ratio is influenced by factors including sex and disease state. | ujms.net | |
| Water Content | The lower water content in erythrocytes (about 70% of plasma) partially explains lower lithium concentrations compared to plasma. | ujms.net |
Elimination Pathways and Half-Life Characteristics
Lithium is not metabolized in the body. nih.govneupsykey.comnih.gov Its elimination occurs almost exclusively through the kidneys, where it is excreted as a free ion in the urine. hres.caneupsykey.comdrugbank.comnih.gov Less than 1% is eliminated via feces. hres.ca The renal clearance of lithium is generally proportional to its plasma concentration. hres.ca After being filtered by the glomeruli, approximately 80% of the lithium is reabsorbed in the proximal tubules, a process that is linked to sodium reabsorption. hres.cafrontiersin.org
Lithium's elimination follows a biphasic pathway. hres.ca The elimination half-life (t½) can vary significantly depending on several factors. In healthy individuals after a single dose, the half-life typically ranges from 12 to 27 hours. nih.govmedscape.com However, this can be prolonged in elderly patients (up to 36-58 hours) and in individuals with renal impairment or those on long-term therapy. nih.govmedscape.comneupsykey.com Studies measuring the half-life in plasma, urine, and red blood cells have shown that the duration of treatment directly lengthens the elimination time course. researchgate.netnih.gov
Interactive Table 2: Elimination Half-Life of Lithium Click on the headers to sort the table.
| Patient Group | Elimination Half-Life (t½) | Notes | References |
| Healthy Volunteers (Single Dose) | 12 - 27 hours | Varies with age and individual physiology. | nih.govmedscape.com |
| Healthy Volunteers (General) | 18 - 36 hours | A commonly cited range. | drugbank.comnih.gov |
| Elderly Patients | Up to 36 - 58 hours | Prolonged due to age-related decreases in renal function. | nih.govmedscape.com |
| Patients with Chronic Intoxication | Up to 48 hours | Impaired clearance mechanisms extend the half-life. | nih.gov |
| Patients on Initial Therapy | ~1.28 days (Plasma) | The shortest half-life is observed at the beginning of treatment. | nih.gov |
| Patients on Long-Term Therapy (>1 year) | ~2.43 days (Plasma) | The half-life lengthens with the duration of continuous therapy. | nih.gov |
Influence of the Isobutyrate Anion on Lithium Ion Kinetics and Bioavailability
The specific anion paired with the lithium ion can significantly influence the resulting salt's pharmacokinetic properties. While direct, extensive research on lithium isobutyrate is limited, studies comparing other lithium salts, such as lithium orotate (B1227488) and lithium carbonate, provide valuable insights. Research in animal models has shown that lithium orotate has different transport and compartmentalization characteristics than lithium carbonate, resulting in greater potency and efficacy at much lower doses. nih.govbiorxiv.org This suggests that the orotate anion plays a key role in the uptake and kinetics of the lithium ion. nih.gov
Computational and Theoretical Studies on Lithium Isobutyrate
In Silico Prediction of Biological Activities and Mechanisms
In silico methods use computational models to predict the biological effects of chemical substances based on their molecular structure. jscimedcentral.com These approaches are valuable for screening new compounds for potential therapeutic applications or toxicity early in the research process, saving time and resources. jscimedcentral.comfrontiersin.org
For lithium isobutyrate, in silico tools can predict a wide range of potential biological activities by comparing its structure to large databases of compounds with known activities. nih.gov One such approach is the Prediction of Activity Spectra for Substances (PASS) online tool, which analyzes a compound's structure based on structure-activity relationships for over 250,000 known biologically active substances. jscimedcentral.comnih.gov
The prediction is based on calculating the probability that a given molecule is "active" (Pa) or "inactive" (Pi) for a specific biological function. researchgate.net These functions include pharmacological effects, mechanisms of action, interactions with metabolic enzymes, and potential toxicity. nih.govresearchgate.net While specific in silico studies on this compound are not extensively published, the established methodologies allow for a hypothetical prediction of its activity profile. Given the known biological activities of lithium ions (e.g., inhibition of glycogen (B147801) synthase kinase-3) and butyrate (B1204436), such predictions could guide experimental investigations.
| Gene Expression | Influence on specific gene expression | Correlation with compounds known to alter gene pathways. nih.gov |
Future Directions and Translational Research Perspectives
Development of Novel Lithium Isobutyrate Formulations for Enhanced Efficacy and Specificity
The development of novel formulations of this compound is a key area of ongoing research, aimed at improving its therapeutic efficacy and target specificity. A significant advancement in this area is the synthesis of a unique this compound-L-proline coordination compound, known as IsoLiPro. researchgate.netsemanticscholar.orgresearchgate.netnih.govnih.gov This novel formulation was developed through a single solvent crystallization process, where equimolar amounts of this compound and L-proline were refluxed in n-butanol. nih.gov
The rationale behind creating such a coordination compound is to enhance the therapeutic potential of lithium while potentially mitigating some of the challenges associated with conventional lithium salts. Research has shown that IsoLiPro demonstrates enhanced capabilities in preclinical models, particularly in the context of neurodegenerative diseases like Alzheimer's. researchgate.netsemanticscholar.orgresearchgate.netnih.govnih.gov In vitro studies have indicated that IsoLiPro can effectively lower the protein levels of ubiquitin-specific protease 11 (USP11) and promote the ubiquitination of tau protein. researchgate.netsemanticscholar.orgresearchgate.netnih.gov Furthermore, long-term oral administration of IsoLiPro in Alzheimer's disease transgenic mice has been shown to significantly reduce total and phosphorylated tau levels, lessen β-amyloid deposition, and decrease synaptic damage, ultimately leading to improved cognitive functions in these animal models. researchgate.netsemanticscholar.orgresearchgate.netnih.govnih.gov
Integration into Multi-Targeting Therapeutic Strategies
This compound, particularly in its novel formulation as IsoLiPro, is being explored for its potential role in multi-targeting therapeutic strategies. researchgate.netresearchgate.netnih.gov This approach moves beyond the traditional single-target paradigm of drug development and aims to address complex diseases by modulating multiple pathological pathways simultaneously.
In the context of Alzheimer's disease, IsoLiPro has demonstrated a multi-targeting profile by influencing both tau and amyloid pathologies. researchgate.netsemanticscholar.orgresearchgate.net Specifically, it acts as a small-molecule inhibitor of USP11, which in turn enhances the ubiquitination and subsequent proteolysis of tau protein, thereby mitigating tau-related pathology. researchgate.netsemanticscholar.orgresearchgate.net Concurrently, treatment with IsoLiPro has been observed to significantly reduce β-amyloid deposition in the brains of 5xFAD mice, a model for Alzheimer's disease. researchgate.netsemanticscholar.orgresearchgate.net This dual action on two of the primary hallmarks of Alzheimer's disease underscores the potential of this compound formulations in a multi-targeting approach.
The concept of combination therapy is well-established in various medical fields to enhance efficacy and overcome drug resistance. For instance, in the treatment of bipolar disorder, lithium is often used in combination with other mood stabilizers like valproate. mdpi.com This principle of combining therapeutic agents to achieve synergistic effects could be applied to this compound. Future research could explore the integration of this compound with other therapeutic agents targeting different aspects of a disease's pathophysiology. This could involve combining it with other small molecules, antibodies, or even non-pharmacological interventions to create a comprehensive treatment regimen. The promising preclinical results of IsoLiPro as a multi-targeting agent in Alzheimer's disease provide a strong rationale for further investigation into its role within broader combination therapies. researchgate.netresearchgate.netnih.gov
Advanced Analytical Methodologies for In Vivo Research (e.g., 7Li MRS)
The ability to monitor the concentration and distribution of lithium in the brain in real-time is crucial for understanding its pharmacokinetics and pharmacodynamics. ⁷Li Magnetic Resonance Spectroscopy (MRS) has emerged as a powerful, non-invasive technique for in vivo measurement of lithium concentrations in brain tissue. nih.govnih.gov This methodology has been successfully applied in both animal and human studies to characterize the pharmacokinetics of lithium. nih.gov
While specific studies employing ⁷Li MRS for this compound are not yet prevalent, the principles of this technique are directly applicable. ⁷Li MRS can distinguish between intracellular and extracellular lithium, providing valuable insights into the compartmentalization of the drug within the brain. nih.gov This is particularly relevant for understanding the mechanism of action of this compound, as its therapeutic effects are presumed to occur intracellularly. nih.gov
Future research on this compound would greatly benefit from the application of ⁷Li MRS to:
Determine the brain uptake and clearance kinetics of lithium following administration of this compound.
Investigate the intracellular and extracellular distribution of lithium delivered via this compound formulations.
Correlate regional brain lithium concentrations with therapeutic outcomes and potential side effects.
The data below illustrates the type of information that can be obtained from ⁷Li MRS studies, based on research with other lithium salts.
Table 1: Example Data from ⁷Li MRS Studies
| Parameter | Value | Reference |
|---|---|---|
| Intracellular T2 | 14.8 ± 4.3 ms | nih.gov |
| Extracellular T2 | 295 ± 61 ms | nih.gov |
| Fraction of Intracellular Brain Li | 37.3% to 64.8% | nih.gov |
By utilizing advanced analytical techniques like ⁷Li MRS, researchers can gain a more precise understanding of how novel formulations like this compound behave in a living system, paving the way for more informed drug development and personalized medicine approaches.
Systems Biology Approaches to Elucidate Complex Interactions
The therapeutic effects of lithium are known to be multifaceted, involving interactions with numerous biochemical pathways and molecular targets. nih.govnih.gov A systems biology approach, which integrates data from genomics, proteomics, and metabolomics, is therefore essential for a comprehensive understanding of the complex interactions of lithium compounds, including this compound. nih.govnih.gov
While specific systems biology studies on this compound are still emerging, research on lithium in general provides a framework for how this approach can be applied. Systems biology can help to:
Identify Novel Targets: By analyzing the interactomes of lithium-sensitive enzymes and pathways associated with specific diseases, new therapeutic targets for this compound can be identified. nih.govnih.gov
Elucidate Mechanisms of Action: Integrating various "omics" data can help to construct comprehensive models of the biological processes affected by this compound, shedding light on its mechanisms of action. acs.org
Predict Therapeutic Response: By understanding the complex network of interactions, systems biology may help in identifying biomarkers that can predict a patient's response to this compound therapy.
For example, studies have used systems biology to explore the link between lithium and cancer by analyzing the enrichment of lithium-sensitive enzymes in cancer-related pathways. nih.gov This approach could be adapted to investigate the therapeutic potential of this compound in various diseases. The use of stable isotope-labeled compounds, such as ¹³C₄-labeled sodium isobutyrate, in metabolomics studies can further aid in tracing the metabolic fate of the isobutyrate moiety and its downstream effects. otsuka.co.jp
Future research should leverage systems biology to map the intricate network of interactions modulated by this compound, providing a more holistic understanding of its therapeutic potential and guiding the development of more effective and personalized treatments.
Potential for Clinical Translation and Human Studies
The ultimate goal of preclinical research into novel compounds like this compound is their successful translation into clinical practice for the benefit of patients. While clinical trials specifically investigating this compound are not yet documented, the promising preclinical findings, particularly for the IsoLiPro formulation, provide a strong rationale for its potential clinical translation. researchgate.netsemanticscholar.orgresearchgate.netnih.govnih.gov
The journey from a promising preclinical candidate to an approved therapeutic is long and requires rigorous evaluation in human studies. The potential for clinical translation of this compound will depend on several factors, including:
A Favorable Safety Profile: Demonstrating an acceptable safety and tolerability profile in early-phase clinical trials will be a critical first step.
Demonstrated Efficacy: Subsequent clinical trials will need to provide robust evidence of therapeutic efficacy in the target patient population.
Pharmacokinetic and Pharmacodynamic Characterization: Human studies will be necessary to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound and to establish a clear dose-response relationship.
The existing body of knowledge on the clinical use of other lithium salts provides a valuable foundation for the design of future clinical trials for this compound. nih.gov However, the unique properties of formulations like IsoLiPro may offer advantages that could translate into improved clinical outcomes. The multi-targeting mechanism observed in preclinical models of Alzheimer's disease suggests that this compound could be a candidate for disease-modifying therapies, a significant area of unmet medical need. researchgate.netsemanticscholar.orgresearchgate.net
The path to clinical translation will require a concerted effort from researchers, clinicians, and pharmaceutical developers. The compelling preclinical data for this compound, however, marks it as a compound of interest for future human studies.
Q & A
Q. What are the standard synthetic routes for lithium isobutyrate, and how can reaction conditions be optimized for yield?
this compound synthesis often involves alkali metal bases like lithium diisopropylamide (LDA) in aldol or esterification reactions. For example, LDA has been used to achieve 93% yield in ester derivatives of isobutyrate via optimized solvent selection (e.g., THF) and controlled temperature conditions . Methodological optimization includes:
- Base selection : LDA outperforms other bases in minimizing side reactions.
- Scalability : Incremental scaling (e.g., from 10 g to 100 g) requires adjustments in mixing efficiency and reaction time .
- Purity control : Use anhydrous solvents and inert atmospheres to prevent hydrolysis.
| Parameter | Optimal Condition | Yield Impact |
|---|---|---|
| Base | LDA | ↑ 93% |
| Solvent | THF | ↑ Reactivity |
| Temperature | -78°C to 25°C | ↓ Side reactions |
Q. What spectroscopic techniques are recommended for characterizing this compound’s structural purity?
Structural validation requires a combination of:
- NMR spectroscopy : H and C NMR to confirm ester carbonyl signals and lithium coordination.
- FT-IR : Peaks at ~1700 cm (C=O stretch) and 450–500 cm (Li-O bonds).
- Mass spectrometry (MS) : High-resolution MS to verify molecular ion peaks and isotopic patterns .
- X-ray crystallography (if crystalline): For definitive lattice structure determination .
Q. How can this compound be quantified in complex mixtures such as environmental or biological samples?
Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem MS (LC-MS/MS) are preferred. Key steps include:
- Sample preparation : Solid-phase extraction (SPE) to isolate the compound from matrices.
- Internal standards : Deuterated analogs (e.g., d-ethyl isobutyrate) for calibration .
- Limit of detection (LOD) : Typically 0.1–1.0 ng/mL in optimized protocols .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reaction yields when scaling up this compound synthesis?
Yield variations often arise from:
- Kinetic vs. thermodynamic control : Monitor intermediate stability via in-situ IR or Raman spectroscopy.
- Heat dissipation : Use jacketed reactors for exothermic reactions during scale-up.
- Impurity profiling : Compare small- and large-scale batches using HPLC to identify byproducts .
- Statistical design : Employ response surface methodology (RSM) to model interactions between variables (e.g., temperature, stoichiometry) .
Q. What computational strategies predict this compound’s reactivity in novel reactions (e.g., catalysis or polymer chemistry)?
Density functional theory (DFT) simulations can:
Q. How does this compound’s coordination chemistry influence its application in battery electrolytes or organometallic catalysis?
Advanced studies require:
- EXAFS/XANES : To probe lithium’s local coordination environment.
- Electrochemical impedance spectroscopy (EIS) : For ionic conductivity measurements in battery prototypes.
- Catalytic screening : Test activity in cross-coupling reactions (e.g., Suzuki-Miyaura) under varying ligand environments .
Q. What strategies integrate this compound into cross-disciplinary research (e.g., biomaterials or pharmaceutical intermediates)?
- Biocompatibility assays : Cytotoxicity screening (e.g., MTT assays) for drug delivery systems.
- Polymer synthesis : Copolymerize with lactides or caprolactones for biodegradable materials.
- Structure-activity relationships (SAR) : Modify the isobutyrate moiety to enhance bioactivity, inspired by monoterpenoid derivatives .
Methodological Best Practices
- Reproducibility : Document experimental parameters (e.g., humidity, stirring rate) in supplemental materials .
- Data validation : Use triplicate measurements and report standard deviations.
- Ethical reporting : Cite primary literature for known compounds and disclose synthetic modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
